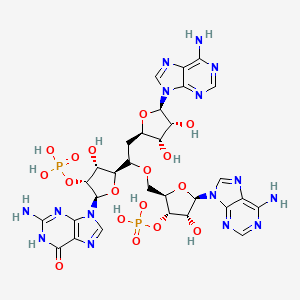

ApApG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2099-88-9 |

|---|---|

Molecular Formula |

C30H37N15O17P2 |

Molecular Weight |

941.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy]ethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C30H37N15O17P2/c31-21-11-23(36-3-34-21)43(5-38-11)27-15(47)14(46)8(58-27)1-9(18-16(48)20(62-64(54,55)56)29(60-18)45-7-40-13-25(45)41-30(33)42-26(13)50)57-2-10-19(61-63(51,52)53)17(49)28(59-10)44-6-39-12-22(32)35-4-37-24(12)44/h3-10,14-20,27-29,46-49H,1-2H2,(H2,31,34,36)(H2,32,35,37)(H2,51,52,53)(H2,54,55,56)(H3,33,41,42,50)/t8-,9?,10-,14-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |

InChI Key |

JHTGPLDEBYQXJH-OERBZGCCSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OP(=O)(O)O)O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)OP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigma of Diadenosine Compounds: A Technical Guide to Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of novel diadenosine compounds. These ubiquitous signaling molecules, often referred to as "alarmones," play critical roles in cellular responses to stress and are emerging as promising targets for therapeutic intervention. This document details the core methodologies for their study, presents key quantitative data, and visualizes the intricate signaling pathways they govern.

Introduction to Diadenosine Compounds

Diadenosine polyphosphates (ApnA), such as diadenosine tetraphosphate (B8577671) (Ap4A), are naturally occurring molecules composed of two adenosine (B11128) moieties linked by a chain of phosphate (B84403) groups.[1][2] First identified as byproducts of aminoacyl-tRNA synthetase activity, they are now recognized as important intracellular and extracellular signaling molecules.[3][4] Their concentrations in cells increase significantly in response to various stressors, including heat shock, oxidative stress, and exposure to toxins, highlighting their role in cellular alarm and defense mechanisms.[5][6]

Quantitative Analysis of Diadenosine Compounds

Precise quantification of diadenosine compounds is crucial for understanding their physiological and pathological roles. Various analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most prominent.

Table 1: Cellular Concentrations of Diadenosine Polyphosphates

| Cell Type/Organism | Condition | Ap3A Concentration | Ap4A Concentration | Reference |

| Human Platelets | Normal | 192.5 ± 151.0 nM | 223.8 ± 172.3 nM | [7] |

| Pancreatic β-cells | Glucose-stimulated | 30- to 70-fold increase | 30- to 70-fold increase | [5] |

| Salmonella typhimurium | Mild Heat Shock (28–42°C) | - | up to 10 µM | [6] |

| Salmonella typhimurium | Severe Heat Shock (28–50°C) | - | up to 30 µM | [6] |

| Salmonella typhimurium | 10% Ethanol Stress | - | ~50 µM | [6] |

| Salmonella typhimurium | Oxidative Stress | - | up to 365 µM | [6] |

| Bacillus subtilis | Exponential Growth | - | 24.2 µM | [6] |

| HEK293T cells | Unstressed | ~0.38 pmol/million cells | ~0.9 pmol/million cells | [8] |

| HEK293T cells | Oxidative Stress (menadione) | Increased | Increased | [8] |

| H1299 cells (FHIT negative) | Unstressed | ~214.6 pmol/million cells | Increased vs. HEK293T | [8] |

Table 2: Binding Affinities of Diadenosine Compounds

| Compound | Receptor/Protein | Cell/Tissue | Kd/Ki | Reference |

| [3H]-Ap4A | P2-purinoceptor (high affinity) | Rat brain synaptosomes | 0.10 ± 0.014 nM (Kd) | |

| [3H]-Ap4A | P2-purinoceptor (low affinity) | Rat brain synaptosomes | 0.57 ± 0.09 µM (Ki) | |

| Ap5A | Cardiac Ryanodine (B192298) Receptor (RyR2) | Sheep cardiac muscle | EC50 = 140 µM | [9] |

| oAp5A | Cardiac Ryanodine Receptor (RyR2) | Sheep cardiac muscle | EC50 = 16 µM | [9] |

Key Signaling Pathways Involving Diadenosine Compounds

Diadenosine compounds exert their effects by modulating various signaling pathways. A well-characterized example is the Lysyl-tRNA synthetase (LysRS)-Ap4A-MITF pathway, which plays a crucial role in mast cell activation and gene expression.

Caption: The pLysRS-Ap4A-MITF signaling pathway in mast cell activation.[10]

Under cellular stress, the accumulation of Ap4A triggers a cascade of events that ultimately determine the cell's fate, either promoting survival through adaptive responses or inducing apoptosis.

Caption: Ap4A as a central regulator of cellular stress responses.[11]

Experimental Protocols

Quantification of Diadenosine Polyphosphates by HPLC

This protocol outlines a general method for the quantification of ApnA in biological samples.

1. Sample Preparation:

- Deproteinize the sample (e.g., cell lysate, plasma) using a suitable method such as perchloric acid precipitation followed by neutralization.

- Perform a selective concentration of diadenosine polyphosphates using boronate affinity chromatography.[7]

- Desalt the sample prior to HPLC analysis.[7]

2. HPLC Analysis:

- Utilize an ion-pair reversed-phase HPLC system.[7]

- Employ a suitable column, such as a C18 column.

- Use a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

- Detect the eluting compounds using a UV detector at a wavelength of 259 nm.

3. Quantification:

- Use an internal standard, such as di(1,N6-ethenoadenosine) hexaphosphate, for accurate quantification.[7]

- Generate a standard curve with known concentrations of authentic ApnA standards.

- Calculate the concentration of ApnA in the sample by comparing the peak areas to the standard curve.

Characterization by Mass Spectrometry

Mass spectrometry provides high sensitivity and specificity for the identification and quantification of diadenosine compounds.

1. Sample Preparation:

- Prepare samples as described for HPLC analysis.

- For absolute quantification, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled ApnA).[8][12]

2. LC-MS/MS Analysis:

- Couple a liquid chromatography system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

- Separate the diadenosine compounds using a suitable LC method.

- Ionize the eluting compounds using electrospray ionization (ESI) in negative ion mode.

- Perform tandem mass spectrometry (MS/MS) analysis using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) for targeted quantification.[13] Select specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis:

- Integrate the peak areas of the selected ion transitions for the analyte and the internal standard.

- Calculate the concentration of the analyte based on the ratio of the analyte peak area to the internal standard peak area and the known concentration of the internal standard.

Enzymatic Synthesis of Diadenosine Tetraphosphate (Ap4A)

This protocol describes the synthesis of Ap4A using Lysyl-tRNA synthetase.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing:

- Lysyl-tRNA synthetase

- ATP

- L-lysine

- MgCl2

- ZnCl2 (can enhance synthesis)[4]

2. Incubation:

- Incubate the reaction mixture at 37°C for a specified time.

3. Purification:

- Stop the reaction by adding EDTA.

- Purify the synthesized Ap4A from the reaction mixture using techniques such as ion-exchange chromatography or HPLC.

Enzyme Kinetic Assays for Ap4A Hydrolases

This protocol is for determining the kinetic parameters of enzymes that hydrolyze Ap4A.

1. Reaction Setup:

- Prepare a reaction buffer containing the purified Ap4A hydrolase and varying concentrations of the substrate, Ap4A.

- Include necessary cofactors, such as Mg2+ or Mn2+.[14]

2. Monitoring the Reaction:

- Incubate the reaction at a constant temperature.

- At different time points, stop the reaction and measure the amount of product formed (e.g., ATP, ADP, or AMP).

- Product formation can be monitored using HPLC, or by coupling the reaction to a colorimetric or fluorometric assay that detects the products.[1][14]

3. Data Analysis:

- Plot the initial reaction velocity against the substrate concentration.

- Fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme.

Experimental and Discovery Workflows

The discovery and characterization of novel diadenosine compounds and their functions involve a multi-step workflow.

Caption: Integrated workflow for the discovery and characterization of novel diadenosine compounds.

Conclusion

The field of diadenosine compound research is rapidly evolving, with new discoveries continually shedding light on their diverse biological roles. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these fascinating signaling molecules. As our understanding of their complex signaling networks deepens, so too will the opportunities to target these pathways for the treatment of a wide range of diseases.

References

- 1. Assay of diadenosine tetraphosphate hydrolytic enzymes by boronate chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ap4A - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of diadenosine 5',5''' -P1,P4-tetraphosphate by lysyl-tRNA synthetase and a multienzyme complex of aminoacyl-tRNA synthetases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diadenosine polyphosphates. A novel class of glucose-induced intracellular messengers in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UWPR [proteomicsresource.washington.edu]

- 14. frontierspartnerships.org [frontierspartnerships.org]

ApApG as a Potential Second Messenger Molecule: An In-depth Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the topic of interest is Diadenosine Guanosine Tetraphosphate (B8577671) (ApApG), the available scientific literature predominantly focuses on a closely related molecule, Diadenosine Tetraphosphate (Ap4A). This guide will primarily detail the well-documented roles and characteristics of Ap4A as a representative of the dinucleoside polyphosphate family of potential second messengers. The principles and methodologies described herein are likely applicable to the study of this compound, though specific interactions and quantitative data for this compound are currently limited.

Introduction to Dinucleoside Polyphosphates

Dinucleoside polyphosphates are a class of molecules found across all domains of life, from bacteria to humans.[1] These molecules consist of two nucleosides linked by a polyphosphate chain of varying length. Among these, Diadenosine Tetraphosphate (Ap4A), composed of two adenosine (B11128) moieties linked by a four-phosphate bridge, has been the most extensively studied.[1]

Initially considered a mere metabolic byproduct, a growing body of evidence suggests that Ap4A functions as an intracellular and extracellular signaling molecule, often referred to as an "alarmone."[1][2] Its intracellular concentrations are tightly regulated and can increase significantly in response to various cellular stresses, including heat shock, oxidative stress, and DNA damage.[1][2][3][4][5] This stress-dependent accumulation points towards a role for Ap4A as a second messenger, relaying information about the cellular state to downstream effector proteins and pathways.

Chemical Structure and Biological Synthesis

Ap4A is structurally composed of two adenosine molecules linked at their 5' positions by a chain of four phosphate (B84403) groups.[1]

The primary route of Ap4A synthesis in both prokaryotic and eukaryotic cells is catalyzed by aminoacyl-tRNA synthetases (aaRSs), with lysyl-tRNA synthetase (LysRS) being a prominent example.[1] This synthesis is a side reaction of the canonical amino acid activation process. In the first step of aminoacylation, an amino acid is activated by ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate. In the presence of excess ATP, this intermediate can be nucleophilically attacked by another ATP molecule, leading to the formation of Ap4A.[1]

Quantitative Data

The intracellular concentration of Ap4A and its binding affinity to target proteins are critical parameters for understanding its function as a second messenger. The following tables summarize key quantitative data from the literature.

| Cellular Concentration of Ap4A Under Different Conditions | Organism/Cell Type | Condition | Ap4A Concentration (µM) | Reference |

| Basal Level | Bacillus subtilis (exponential growth) | Unstressed | 24.2 | [1] |

| Basal Level | Mammalian cells | Unstressed | 0.05 - 0.5 | [4] |

| Heat Shock | Salmonella typhimurium | 28°C to 42°C (mild) | 10 | [1] |

| Heat Shock | Salmonella typhimurium | 28°C to 50°C (severe) | 30 | [1] |

| Heat Shock | Saccharomyces cerevisiae | 46°C | ~4 (50-fold increase from 0.08 µM) | [3][5] |

| Oxidative Stress | Salmonella typhimurium | CdCl₂ treatment | 365 | [3][5] |

| Oxidative Stress | Physarum polycephalum | 0.1 mM dinitrophenol | 3 to 7-fold increase | [3][5] |

| DNA Damage | DNA repair-defective mammalian cells | Mitomycin C treatment | up to 20 | [4] |

| Binding Affinity of Ap4A to Target Proteins | Protein | Organism/Cell Type | Method | Dissociation Constant (Kd) | Reference |

| Ap4A Binding Protein | Human HeLa cells | Scatchard analysis | 0.25 µM | [6] | |

| P2Y-like Receptor (very high affinity) | Cultured chromaffin cells | Radioligand displacement | 0.013 nM (Ki) | [7] | |

| P2Y-like Receptor (high affinity) | Cultured chromaffin cells | Radioligand displacement | 0.13 µM (Ki) | [7] | |

| P2 Purinoceptors (high affinity) | Rat brain synaptic terminals | Radioligand displacement | 0.023 nM (Ki) | [8] | |

| Full-size dhPPase | Desulfitobacterium hafniense | Isothermal Titration Calorimetry | Not specified, similar to ΔdhPPase | [9] | |

| ΔdhPPase | Desulfitobacterium hafniense | Isothermal Titration Calorimetry | Not specified in abstract | [9] | |

| DNA Polymerase Alpha | Murine T lymphocytes | Implied from functional studies | Below cellular concentration during DNA synthesis | [10] |

Signaling Pathways and Molecular Targets

Ap4A has been shown to modulate several key cellular processes through its interaction with specific protein targets.

Regulation of Nucleotide Metabolism: The IMPDH Case

A well-characterized target of Ap4A is Inosine-5'-monophosphate dehydrogenase (IMPDH) , a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Ap4A acts as an allosteric inhibitor of IMPDH. By binding to the Bateman domains of IMPDH, Ap4A stabilizes an inactive octameric form of the enzyme, thereby reducing the production of GTP. This mechanism allows the cell to divert resources from GTP synthesis towards other stress-response pathways.

Caption: Ap4A synthesis under stress and its inhibitory effect on IMPDH.

Involvement in DNA Replication and Repair

Ap4A has been implicated in the regulation of DNA replication, although its precise role remains a subject of investigation. Some studies suggest that elevated levels of Ap4A, particularly in response to DNA damage, can inhibit the initiation of DNA replication.[11] This provides a potential mechanism to halt cell cycle progression and allow for DNA repair before replication of a damaged template. An Ap4A binding protein has been identified as a component of a multiprotein DNA polymerase alpha complex in HeLa cells, further linking Ap4A to the machinery of DNA replication.[6]

Modulation of the Innate Immune Response: The cGAS-STING Pathway

Recent studies have revealed a role for Ap4A in modulating the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA. LysRS can produce Ap4A in response to viral infection. Ap4A can then bind to the STING protein, competing with the second messenger cGAMP and thereby attenuating the downstream inflammatory response. This suggests a mechanism for fine-tuning the innate immune response to prevent excessive inflammation.

Caption: Ap4A modulates the cGAS-STING pathway.

Experimental Protocols

Investigating the role of Ap4A as a second messenger requires robust experimental methodologies. The following sections provide detailed protocols for two key techniques used to study Ap4A-protein interactions.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Objective: To determine the binding affinity (Kd), stoichiometry, and thermodynamic profile of the interaction between Ap4A and a target protein.

Materials:

-

Isothermal Titration Calorimeter

-

Purified target protein (concentration accurately determined)

-

Ap4A solution (concentration accurately determined)

-

Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Syringes and sample cells for ITC instrument

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified target protein against the chosen experimental buffer to ensure buffer matching.

-

Prepare a stock solution of Ap4A in the same dialysis buffer.

-

Determine the precise concentrations of both the protein and Ap4A solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and for Ap4A if its extinction coefficient is known, or by other validated methods).

-

Degas both solutions for 5-10 minutes immediately prior to the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and titration syringe with the experimental buffer.

-

-

Loading the Instrument:

-

Load the sample cell with the protein solution (typically at a concentration 10-50 times the expected Kd).

-

Load the titration syringe with the Ap4A solution (typically at a concentration 10-20 times higher than the protein concentration).

-

-

Titration:

-

Perform a series of small injections (e.g., 2-10 µL) of the Ap4A solution into the protein solution in the sample cell.

-

Allow the system to equilibrate between injections. The heat change upon each injection is measured.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of Ap4A to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

-

Caption: A generalized workflow for ITC experiments.

Differential Radial Capillary Action of Ligand Assay (DRaCALA)

DRaCALA is a high-throughput screening method to identify protein-ligand interactions.[12] It is based on the differential mobility of a radiolabeled ligand when free versus when bound to a protein on a nitrocellulose membrane.

Objective: To screen a library of proteins for their ability to bind to radiolabeled Ap4A.

Materials:

-

Radiolabeled Ap4A (e.g., [³²P]Ap4A)

-

Protein library (e.g., cell lysates overexpressing individual proteins)

-

Nitrocellulose membrane

-

Phosphor imager or autoradiography film

Protocol:

-

Preparation of Radiolabeled Ligand:

-

Synthesize or purchase radiolabeled Ap4A.

-

Purify the radiolabeled Ap4A to remove unincorporated label.

-

-

Protein Expression:

-

Express the protein library in a suitable expression system (e.g., E. coli).

-

Prepare cell lysates containing the overexpressed proteins.

-

-

Binding Reaction:

-

In a microtiter plate, mix a small amount of radiolabeled Ap4A with each protein lysate.

-

Incubate for a sufficient time to allow binding to reach equilibrium.

-

-

Spotting on Nitrocellulose:

-

Spot a small volume (e.g., 1-2 µL) of each binding reaction onto a dry nitrocellulose membrane.

-

-

Detection:

-

Allow the spots to dry completely.

-

Expose the membrane to a phosphor screen or autoradiography film.

-

-

Analysis:

-

Analyze the resulting image. Free radiolabeled Ap4A will diffuse outwards with the solvent front, creating a larger, more diffuse spot. Protein-bound Ap4A will be retained at the point of application, resulting in a smaller, more concentrated spot.

-

Identify "hits" as those spots showing significant retention of the radiolabel compared to a negative control (e.g., lysate from cells not overexpressing a protein).

-

Caption: Workflow for identifying Ap4A-binding proteins using DRaCALA.

Conclusion and Future Directions

The study of Ap4A has provided significant insights into a novel layer of cellular regulation mediated by dinucleoside polyphosphates. Its role as a stress-induced second messenger is supported by its rapid accumulation under adverse conditions and its specific interactions with key regulatory proteins like IMPDH. The methodologies outlined in this guide provide a framework for further investigation into the signaling networks governed by Ap4A and other related molecules.

Future research should focus on several key areas:

-

Elucidating the full spectrum of Ap4A-binding proteins: High-throughput screening methods will be crucial in identifying novel effectors of Ap4A signaling.

-

Investigating the roles of other dinucleoside polyphosphates, including this compound: The development of specific analytical techniques to quantify these mixed dinucleotides in vivo is essential to unravel their unique biological functions.

-

Translational applications: A deeper understanding of the role of Ap4A in pathological conditions such as cancer and inflammatory diseases may open new avenues for therapeutic intervention.

By continuing to explore the intricate world of dinucleoside polyphosphate signaling, the scientific community can further unravel the complex mechanisms that govern cellular homeostasis and response to stress, ultimately paving the way for novel therapeutic strategies.

References

- 1. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 4. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (Ap4A) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]

- 5. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diadenosine tetraphosphate binding protein from human HeLa cells: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of diadenosine tetraphosphate (Ap4A) binding sites in cultured chromaffin cells: evidence for a P2y site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ap4A and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interleukin-2 regulation of diadenosine 5',5'''-p1 p4-tetraphosphate (Ap4A) levels and DNA synthesis in cloned murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dinucleoside polyphosphates-friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Landscape of Linear Dinucleotide Signaling: A Technical Guide to ApApG and Related Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of cellular signaling is continually expanding, with the discovery of novel second messengers that orchestrate complex biological processes. While cyclic dinucleotides, such as cGAMP and c-di-GMP, are well-established as critical regulators of innate immunity and bacterial physiology, their linear counterparts are emerging as a new class of signaling molecules with distinct roles. This technical guide provides an in-depth exploration of the cellular pathways regulated by the linear dinucleotide Adenylyl(3'-5')-adenylyl(3'-5')guanosine (ApApG) and its relatives.

This compound is a linear trinucleotide, and its signaling functions are part of a broader, yet less understood, network of linear di- and trinucleotide signaling. These molecules can be generated as intermediates in the degradation of cyclic dinucleotides or synthesized de novo. Their signaling pathways are distinct from those of their cyclic precursors and represent a new frontier in understanding cellular regulation. This guide will delve into the synthesis, degradation, and cellular targets of this compound and related linear dinucleotides, providing a comprehensive overview of the current state of knowledge, quantitative data, and detailed experimental protocols to facilitate further research in this exciting area.

Synthesis and Degradation of Linear Dinucleotides

The cellular concentrations of linear dinucleotides like this compound are tightly regulated by a balance of synthesis and degradation. While specific enzymes for this compound synthesis in a signaling context are yet to be fully characterized, our understanding of related pathways provides a framework for their potential biogenesis and turnover.

Synthesis:

Linear dinucleotides can be produced through several mechanisms:

-

Incomplete degradation of cyclic dinucleotides: Phosphodiesterases (PDEs) containing an EAL domain hydrolyze cyclic di-GMP (c-di-GMP) to the linear dinucleotide pGpG.[1] This suggests that similar enzymes could potentially generate linear dinucleotides from other cyclic precursors.

-

De novo synthesis: It is hypothesized that yet-to-be-identified nucleotide cyclases or other enzymes may synthesize linear dinucleotides directly from nucleotide triphosphates. The synthesis of the linear precursor pppG(2'-5')pA by cGAS before its cyclization to 2'3'-cGAMP suggests a potential mechanism for the generation of linear signaling molecules.[2][3]

Degradation:

The primary mechanism for the degradation of linear dinucleotides is hydrolysis into nucleoside monophosphates. Key enzymes involved in this process include:

-

Oligoribonucleases (Orn): These enzymes have been shown to degrade pGpG into GMP.[1]

-

Specific Phosphodiesterases: A phosphodiesterase termed PggH has been identified in Vibrio cholerae that specifically degrades pGpG.[1]

The following diagram illustrates the general pathways for the synthesis and degradation of linear dinucleotides.

Cellular Pathways and Molecular Targets of Linear Dinucleotides

While the signaling pathways of cyclic dinucleotides predominantly converge on the STING pathway in eukaryotes, linear dinucleotides appear to engage distinct cellular targets and downstream effectors.

Bacterial Signaling:

In bacteria, the linear dinucleotide pGpG has been shown to function as a signaling molecule in its own right. In the plant pathogen Erwinia amylovora, elevated levels of pGpG, resulting from the degradation of c-di-GMP by an EAL-type phosphodiesterase, lead to significant changes in gene expression.[1] This includes the regulation of genes involved in metabolic and regulatory functions, as well as those related to the type III secretion system, a key virulence determinant.[1] This suggests that the balance between cyclic and linear dinucleotides is crucial for controlling bacterial pathogenesis.[1]

Eukaryotic Signaling and the RECON Receptor:

In eukaryotes, a potential receptor for bacterial-derived cyclic dinucleotides has been identified as the oxidoreductase RECON (Reducer of C-di-AMP and other Nucleotides).[4][5] RECON has been shown to bind with high affinity to bacterial cyclic dinucleotides like c-di-AMP and 3'3'-cGAMP, but not the host-derived 2'3'-cGAMP.[4] Importantly, this binding inhibits the enzymatic activity of RECON.[4]

The loss of RECON activity, either through genetic deletion or inhibition by cyclic dinucleotides, leads to increased activation of the NF-κB signaling pathway.[4][5] This results in a proinflammatory and antibacterial state that is distinct from the antiviral response mediated by STING.[4] While the direct binding of this compound to RECON has not yet been demonstrated, the promiscuity of RECON for various bacterial dinucleotides suggests it as a plausible candidate receptor for linear dinucleotides.

The following diagram outlines the proposed signaling pathway involving a linear dinucleotide and the RECON receptor.

Quantitative Data on Dinucleotide-Protein Interactions

The binding affinity of a signaling molecule for its receptor is a critical determinant of its biological activity. While specific quantitative data for the interaction of this compound with its putative targets are not yet available, data from related cyclic dinucleotides binding to their receptors provide a valuable reference.

| Ligand | Receptor | Binding Affinity (Kd or IC50) | Organism | Reference |

| c-di-AMP | RECON | ~300 nM (IC50) | Human | [4] |

| 3'3'-cGAMP | RECON | ~300 nM (IC50) | Human | [4] |

| c-di-GMP | STING | Low micromolar (Kd) | Human | [6] |

| 2'3'-cGAMP | STING | Nanomolar (Kd) | Human | [7] |

This table presents binding affinities for related cyclic dinucleotides to provide context for potential this compound-protein interactions.

Experimental Protocols

Advancing our understanding of this compound signaling requires robust experimental methodologies. The following sections provide detailed protocols for the synthesis, detection, and characterization of this compound and its interactions with proteins.

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes a general method for the chemical synthesis of dinucleotides using solid-phase phosphoramidite (B1245037) chemistry, which can be adapted for the synthesis of this compound.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside (Guanosine).

-

Phosphoramidites of Adenosine (B11128) with appropriate protecting groups.

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile).

-

Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).

-

Oxidizing solution (e.g., 0.1 M iodine in THF/water/pyridine).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

-

Solvents: Acetonitrile (B52724), Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine.

-

Reagents for purification (e.g., HPLC grade solvents, buffers).

Procedure:

-

Resin Preparation: Start with guanosine-loaded CPG resin in a synthesis column.

-

DMT Deprotection: Remove the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the resin-bound guanosine (B1672433) by washing with the deblocking solution. Wash the resin thoroughly with acetonitrile.

-

Coupling: Activate the adenosine phosphoramidite with the activator solution and pass it through the column to couple it to the free 5'-hydroxyl of the guanosine.

-

Capping: Cap any unreacted 5'-hydroxyl groups by treating the resin with capping solutions A and B.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the next adenosine addition to form the this compound trinucleotide.

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the trinucleotide from the solid support and remove the protecting groups by incubating the resin with concentrated ammonium hydroxide (B78521) at an elevated temperature.

-

Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR.

Protocol 2: Detection of this compound by Mass Spectrometry

This protocol outlines a method for the sensitive detection and quantification of this compound in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cell or tissue lysates.

-

Internal standard (e.g., a stable isotope-labeled version of this compound).

-

Acetonitrile, methanol, water (LC-MS grade).

-

Formic acid.

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

-

LC-MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

-

Sample Preparation: Homogenize cells or tissues in a suitable extraction buffer. Add the internal standard to the lysate.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge to pellet the protein and collect the supernatant.

-

Sample Cleanup: Further purify the sample using SPE to remove salts and other interfering substances. Elute the nucleotides.

-

LC-MS Analysis:

-

Inject the purified sample onto an appropriate LC column (e.g., a C18 column).

-

Separate the components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the endogenous this compound to that of the known amount of internal standard.

Protocol 3: Fluorescence Polarization Assay for this compound-Protein Binding

This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of a protein to this compound. This requires a fluorescently labeled version of this compound.

Materials:

-

Fluorescently labeled this compound (e.g., with fluorescein (B123965) or a rhodamine dye).

-

Purified protein of interest.

-

Assay buffer (e.g., PBS with a small amount of surfactant like Tween-20).

-

Microplate reader capable of measuring fluorescence polarization.

-

Black, low-binding microplates.

Procedure:

-

Assay Setup:

-

Prepare a serial dilution of the purified protein in the assay buffer.

-

In a microplate, add a fixed, low concentration of the fluorescently labeled this compound to each well.

-

Add the serially diluted protein to the wells. Include control wells with only the fluorescent this compound (for minimum polarization) and wells with a saturating concentration of a known binding partner if available (for maximum polarization).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the microplate reader.

-

Data Analysis:

-

Plot the measured fluorescence polarization values against the protein concentration.

-

Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

The following diagram illustrates the workflow for a fluorescence polarization-based binding assay.

Conclusion and Future Directions

The study of linear dinucleotide signaling, including that of this compound, is a rapidly evolving field with the potential to uncover novel mechanisms of cellular regulation. While our current understanding is still in its early stages, evidence from related molecules like pGpG suggests that linear dinucleotides can act as bona fide second messengers, regulating important cellular processes such as bacterial virulence and eukaryotic inflammatory responses.

Future research in this area should focus on:

-

Identification of specific synthases and hydrolases for this compound and other linear dinucleotides to understand how their cellular levels are controlled.

-

Discovery and characterization of direct cellular receptors for this compound in both prokaryotes and eukaryotes to elucidate their downstream signaling pathways.

-

Exploration of the physiological and pathological roles of this compound signaling in various biological contexts, including host-pathogen interactions, innate immunity, and cancer.

-

Development of specific molecular probes and inhibitors for this compound and its associated proteins to facilitate further research and for potential therapeutic applications.

The methodologies and information presented in this guide provide a foundation for researchers, scientists, and drug development professionals to explore the exciting and uncharted territory of this compound and linear dinucleotide signaling. Unraveling these pathways will undoubtedly provide new insights into the intricate communication networks that govern cellular life and may lead to the development of novel therapeutic strategies.

References

- 1. pGpG-signaling regulates virulence and global transcriptomic targets in Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cocojardin.fr [cocojardin.fr]

- 3. cGAS produces a 2′-5′-linked cyclic dinucleotide second messenger that activates STING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensing of bacterial cyclic dinucleotides by the oxidoreductase RECON promotes NF-κB activation and shapes a proinflammatory antibacterial state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensing of Bacterial Cyclic Dinucleotides by the Oxidoreductase RECON Promotes NF-κB Activation and Shapes a Proinflammatory Antibacterial State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unveiling the Interactome of a Key Signaling Nucleotide: A Technical Guide to the Identification of ApApG Binding Proteins and Receptors

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and characterization of binding proteins and receptors for the signaling nucleotide diadenosine guanosine (B1672433) tetraphosphate (B8577671) (ApApG). As a crucial player in cellular stress responses, understanding the molecular interactions of this compound is paramount for elucidating its role in physiological and pathological processes and for the development of novel therapeutics.

This document details the experimental methodologies, presents quantitative binding data for known interactors, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Significance

Diadenosine guanosine tetraphosphate (this compound) is a member of the dinucleoside polyphosphates family, which acts as intracellular and extracellular signaling molecules. These molecules are involved in a variety of cellular processes, particularly in response to oxidative, heat, and other forms of stress. The identification of specific protein targets and receptors that bind this compound is a critical step in deciphering its mechanism of action and its potential as a therapeutic target.

Identification of this compound Binding Proteins

The identification of proteins that specifically interact with this compound is a key objective in understanding its biological function. A variety of experimental techniques can be employed for this purpose, primarily centered around the principle of affinity purification coupled with mass spectrometry.

Experimental Protocols

1. Affinity Chromatography using this compound-Coupled Resin:

This technique involves the immobilization of this compound onto a solid support, typically agarose (B213101) beads, to create an affinity matrix. A cell lysate is then passed through this matrix, allowing proteins with an affinity for this compound to bind. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

-

Synthesis of this compound-Agarose: While specific protocols for the direct synthesis of this compound-agarose are not widely published, a general approach involves the chemical modification of this compound to introduce a reactive group that can be covalently linked to an activated agarose resin, such as CNBr-activated Sepharose or NHS-activated agarose. This process requires expertise in nucleotide and carbohydrate chemistry.

-

Affinity Purification Protocol:

-

Preparation of Cell Lysate: Cells of interest are lysed in a buffer that preserves protein-ligand interactions, often containing protease and phosphatase inhibitors.

-

Equilibration of the Resin: The this compound-agarose resin is equilibrated with the lysis buffer.

-

Incubation: The cell lysate is incubated with the equilibrated resin to allow for binding of target proteins.

-

Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: Bound proteins are eluted by changing the buffer conditions, for instance, by increasing the salt concentration, changing the pH, or by competing with free this compound or a similar analog.

-

Identification: The eluted proteins are then identified using techniques such as SDS-PAGE followed by mass spectrometry.

-

2. Chemical Proteomics with this compound Probes:

This approach utilizes chemically modified this compound "probes" that can be introduced into cells or cell lysates. These probes typically contain a reactive group for covalent cross-linking to binding partners and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) for enrichment and detection.

-

Probe-based Pull-Down Assay Protocol:

-

Probe Incubation: Cells or lysates are incubated with the this compound probe.

-

Cross-linking: If the probe contains a photo-reactive group, UV irradiation is used to covalently link the probe to its binding partners.

-

Lysis and Tagging: Cells are lysed, and if a clickable probe was used, a reporter tag (e.g., biotin-azide) is attached via a click chemistry reaction.

-

Enrichment: Biotinylated protein complexes are captured using streptavidin-coated beads.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the captured proteins are eluted.

-

Mass Spectrometry Analysis: The eluted proteins are identified by quantitative mass spectrometry.

-

Known this compound Binding Proteins and Quantitative Data

Several proteins have been identified as potential binders of this compound and related dinucleoside polyphosphates. The following table summarizes some of these proteins. It is important to note that direct and comprehensive quantitative binding data for this compound is still an active area of research, and the affinities for closely related molecules like Ap4A are often used as a proxy.

| Protein Target | Organism/Cell Type | Method of Identification | Binding Affinity (Kd) / Inhibition Constant (Ki) | Reference |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Human | Not Specified | Ki for inhibitors like Mycophenolic Acid (MPA) is in the range of 0.01–0.03 μM.[1] Direct Kd for this compound is not readily available. | [1] |

| Fragile Histidine Triad (FHIT) protein | Human | Not Specified | Degrades Ap3A, a related dinucleoside polyphosphate. | [2] |

| Nudix Hydrolase 2 (NUDT2) | Human | Not Specified | Degrades Ap4A.[2] | [2] |

| DnaK, ClpB, GroEL (Chaperones) | E. coli | Proposed targets | Qualitative interaction | [3] |

This compound Receptors and Signaling Pathways

The binding of this compound to its target proteins can initiate or modulate intracellular signaling cascades, leading to a cellular response. While dedicated cell surface receptors for this compound are not yet fully characterized, its intracellular targets are known to be involved in key signaling pathways.

Potential Signaling Pathways Modulated by this compound

Based on the known binding partners, this compound is likely to influence metabolic pathways and stress response signaling. For instance, the interaction with IMPDH, a rate-limiting enzyme in de novo guanine (B1146940) nucleotide biosynthesis, suggests a direct role in regulating nucleotide metabolism.[4]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a wide range of stimuli, including stress. The components of this pathway, such as ERK, JNK, and p38 kinases, are activated in response to various stressors that are also known to elevate intracellular this compound levels. While direct activation of the MAPK pathway by this compound has yet to be definitively established, it is a plausible downstream consequence of this compound-mediated stress signaling.

Visualizations

To aid in the conceptualization of the experimental and biological processes described, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

The identification and characterization of this compound binding proteins and their associated signaling pathways are crucial for understanding the multifaceted roles of this signaling nucleotide. The methodologies outlined in this guide provide a framework for researchers to uncover novel this compound interactors and to delineate their functional consequences. Future research should focus on the development of more specific and robust chemical probes for this compound, the comprehensive quantitative analysis of its interactome across different cell types and stress conditions, and the definitive elucidation of the signaling cascades it governs. Such efforts will undoubtedly pave the way for new therapeutic strategies targeting this compound-mediated pathways in various diseases.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of ApApG

Disclaimer: The dinucleotide polyphosphate P¹,P³-bis(5'-adenosyl)-5'-(β-D-ribofuranosyl) guanosine (B1672433) triphosphate (ApApG) is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a hypothetical yet scientifically grounded framework for its metabolic pathways. The proposed mechanisms are based on well-established principles of dinucleotide polyphosphate biochemistry, primarily drawing analogies from the metabolism of related molecules like diadenosine tetraphosphate (B8577671) (Ap₄A).

Introduction to Dinucleotide Polyphosphates

Dinucleotide polyphosphates, such as this compound, are a class of signaling molecules found across all domains of life.[1] They consist of two nucleosides linked by a chain of three or more phosphate (B84403) groups. These molecules act as extracellular and intracellular messengers, modulating a variety of cellular processes, including stress responses, DNA replication, and apoptosis. The specific roles of asymmetrical dinucleotides like this compound remain an active area of research, with their unique structures suggesting specialized functions in cellular signaling.

Proposed Biosynthesis of this compound

The biosynthesis of dinucleotide polyphosphates is predominantly catalyzed by aminoacyl-tRNA synthetases (aaRSs).[2][3] These enzymes, central to protein synthesis, can also exhibit a side reaction where an aminoacyl-adenylate intermediate reacts with a second nucleoside triphosphate instead of its cognate tRNA.[4]

In the proposed pathway for this compound synthesis, an aaRS would first activate adenosine (B11128) by reacting with ATP to form an enzyme-bound aminoacyl-AMP intermediate and releasing pyrophosphate (PPi). This highly reactive intermediate would then be attacked by Guanosine triphosphate (GTP), leading to the formation of this compound and the release of the amino acid and AMP.

Key Reaction Steps:

-

Adenosine Activation: Enzyme + Adenosine + ATP → Enzyme(Aminoacyl-AMP) + PPi

-

This compound Formation: Enzyme(Aminoacyl-AMP) + GTP → this compound + Enzyme + Amino Acid + AMP

Proposed Degradation Pathways of this compound

The degradation of dinucleotide polyphosphates is critical for terminating their signaling functions and is primarily carried out by the Nudix (Nucleoside diphosphate (B83284) linked to some other moiety, X) hydrolase superfamily of enzymes.[1][5][6] These enzymes exhibit varying specificities and can cleave the phosphodiester backbone of molecules like this compound either symmetrically or asymmetrically.[7]

-

Asymmetrical Cleavage: This pathway is considered the predominant route for many dinucleotide polyphosphates. An asymmetrical hydrolase would cleave the Pα-Pβ bond, yielding AMP and GDP. This mode of degradation effectively separates the two distinct nucleoside signals.

-

Symmetrical Cleavage: A symmetrical hydrolase would cleave the central Pβ-Pγ bond of the triphosphate bridge. This would result in the formation of ADP and GMP, which can then be further metabolized or integrated into cellular nucleotide pools.

Quantitative Data (Representative)

Due to the lack of specific studies on this compound, the following table presents representative kinetic data for Nudix hydrolases acting on analogous dinucleotide polyphosphate substrates. This data provides an insight into the potential enzymatic efficiency of this compound metabolism.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human Ap₄A hydrolase | Ap₄A | 2.5 | 1.8 | 7.2 x 10⁵ |

| E. coli Ap₄A hydrolase | Ap₄A | 3.0 | 25 | 8.3 x 10⁶ |

| Human DIPP-1 | Ap₆A | 6.2 | 0.9 | 1.5 x 10⁵ |

| C. elegans Ap₄A hydrolase | Ap₄A | 1.3 | 0.06 | 4.6 x 10⁴ |

Table 1: Representative kinetic parameters of Nudix hydrolases for various dinucleoside polyphosphates. Data is illustrative and not specific to this compound.

Experimental Protocols

Protocol for In Vitro Enzymatic Synthesis of this compound

This protocol outlines a method for the laboratory synthesis of this compound using a commercially available aminoacyl-tRNA synthetase.

Materials:

-

Aminoacyl-tRNA Synthetase (e.g., Lysyl-tRNA synthetase from E. coli)

-

ATP (Adenosine 5'-triphosphate)

-

GTP (Guanosine 5'-triphosphate)

-

L-Lysine

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Anion-exchange HPLC column for purification

-

Spectrophotometer for quantification

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, 2 mM GTP, 5 mM L-Lysine, and 1 µM of Lysyl-tRNA synthetase.

-

Incubate the reaction mixture at 37°C for 2 hours.

-

Terminate the reaction by heating at 95°C for 5 minutes, followed by centrifugation to pellet the denatured enzyme.

-

Filter the supernatant through a 0.22 µm filter.

-

Purify the this compound from the reaction mixture using an anion-exchange HPLC system with a salt gradient (e.g., 0-1 M NaCl).

-

Collect fractions corresponding to the this compound peak, identified by comparison to standards or by mass spectrometry.

-

Quantify the purified this compound using its molar extinction coefficient at 260 nm.

Protocol for Nudix Hydrolase Activity Assay

This protocol describes a method to measure the degradation of this compound by a Nudix hydrolase.

Materials:

-

Purified this compound (substrate)

-

Purified Nudix Hydrolase (e.g., human Ap₄A hydrolase)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 5 mM MgCl₂)

-

Reverse-phase HPLC system with a C18 column

-

Mobile Phase (e.g., 100 mM potassium phosphate, pH 6.5, with an acetonitrile (B52724) gradient)

Procedure:

-

Prepare a series of substrate dilutions of this compound in the assay buffer.

-

Set up reaction tubes containing the assay buffer and a specific concentration of this compound.

-

Initiate the reaction by adding a known amount of the Nudix hydrolase to each tube.

-

Incubate at 37°C. At various time points, take aliquots and stop the reaction by adding an equal volume of 0.1 M HCl.

-

Analyze the reaction products (e.g., AMP, GDP, ADP, GMP) and the remaining this compound by reverse-phase HPLC.[8][9]

-

Quantify the peak areas to determine the concentration of substrate consumed and products formed over time.

-

Calculate the initial reaction velocity for each substrate concentration and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[10][11][12][13][14]

References

- 1. Nudix hydrolase - Wikipedia [en.wikipedia.org]

- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoacyl-tRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 5. Nudix hydrolases that degrade dinucleoside and diphosphoinositol polyphosphates also have 5-phosphoribosyl 1-pyrophosphate (PRPP) pyrophosphatase activity that generates the glycolytic activator ribose 1,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nudix hydrolase family: Structural, functional and evolutionary relationships [escholarship.org]

- 7. Synthetic Strategies for Dinucleotides Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. What Is Enzyme Kinetics? A Beginner’s Guide [synapse.patsnap.com]

- 14. jackwestin.com [jackwestin.com]

The Enigmatic Role of ApApG in Host-Pathogen Interactions: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance between hosts and pathogens is orchestrated by a complex symphony of molecular signals. Among these, nucleotide-based second messengers and signaling molecules play a pivotal role in initiating and modulating immune responses. While cyclic dinucleotides such as c-di-GMP and 2',3'-cGAMP have been extensively studied as key players in innate immunity, the role of other nucleotide-based molecules is an emerging field of investigation. This technical guide delves into the current, albeit limited, understanding of the linear trinucleotide Adenosine-Adenosine-Guanosine (ApApG) in the context of host-pathogen interactions.

Due to the nascent stage of research directly focused on this compound, this document provides a comprehensive framework based on the established principles of nucleotide-mediated immunity. It explores the potential for this compound to act as a Pathogen-Associated Molecular Pattern (PAMP) or a Damage-Associated Molecular Pattern (DAMP), outlines the signaling pathways it may influence, presents methodologies for its study, and offers a forward-looking perspective for future research and therapeutic development.

Introduction: The Landscape of Nucleotide-Based Signaling in Immunity

The innate immune system serves as the first line of defense against invading pathogens. It relies on a sophisticated network of Pattern Recognition Receptors (PRRs) that detect conserved microbial structures, known as PAMPs, or endogenous molecules released from damaged cells, termed DAMPs[1][2]. Recognition of these molecular patterns triggers a cascade of signaling events, leading to the production of inflammatory cytokines, interferons, and other effector molecules that orchestrate the immune response[3][4].

Nucleic acids and their derivatives are potent activators of the innate immune system. For instance, viral and bacterial DNA and RNA are recognized by various PRRs, including Toll-like receptors (TLRs) and cytosolic DNA sensors like cGAS[5][6][7][8]. This recognition leads to the activation of key signaling pathways that are crucial for antimicrobial defense.

While much of the focus has been on cyclic dinucleotides, which are well-established bacterial second messengers and activators of the STING pathway, the potential role of linear oligonucleotides like this compound remains largely unexplored. Based on its structure as a trinucleotide, this compound could theoretically originate from either the host or the pathogen and function as a signaling molecule in the complex interplay between them.

This compound: A Potential Modulator of Host-Pathogen Interactions

This compound, or guanosine (B1672433), adenylyl-(3'-5')-adenylyl-(3'-5')-, is a linear trinucleotide. While its specific biological functions are not well-defined in the context of immunology, we can hypothesize its potential roles based on the behavior of similar molecules.

This compound as a Putative Pathogen-Associated Molecular Pattern (PAMP)

Bacteria are known to possess a variety of oligonucleotides[9][10]. If this compound is synthesized and secreted by bacteria during infection, it could function as a PAMP[2][11]. Host PRRs could potentially recognize this unique trinucleotide structure, leading to the activation of innate immune responses. The recognition of bacterial-derived molecules is a fundamental principle of innate immunity, and the discovery of a novel PAMP would open new avenues for understanding bacterial pathogenesis and developing targeted therapies[12][13][14].

This compound as a Putative Damage-Associated Molecular Pattern (DAMP)

Alternatively, this compound could be of host origin, released from cells upon damage or stress induced by infection[1][6][15][16][17]. In this scenario, this compound would act as a DAMP, signaling cellular distress to the immune system. The release of endogenous molecules that can trigger inflammation is a critical component of the host's response to tissue injury[16][18]. Extracellular ATP, for instance, is a well-known DAMP that is converted to adenosine (B11128), a potent immunomodulator[19][20]. It is conceivable that this compound could be part of a similar damage-response pathway.

Potential Signaling Pathways Modulated by this compound

Given the immunomodulatory properties of other nucleotides, this compound could potentially engage several key innate immune signaling pathways.

Toll-Like Receptor (TLR) Signaling

TLRs are a major class of PRRs that recognize a wide range of PAMPs, including nucleic acids[21][22][23]. For example, TLR9 recognizes unmethylated CpG DNA motifs found in bacteria and viruses[6]. It is plausible that a specific TLR could recognize the unique structure of this compound, leading to the activation of downstream signaling cascades.

Figure 1: Hypothetical TLR signaling pathway activated by this compound.

Inflammasome Activation

Inflammasomes are cytosolic multiprotein complexes that sense PAMPs and DAMPs and lead to the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18[15][24][25][26]. Certain nucleic acid structures can trigger inflammasome activation. If this compound gains access to the cytoplasm, it could potentially be recognized by an NLR or ALR, leading to inflammasome assembly.

Figure 2: Potential inflammasome activation by cytosolic this compound.

Quantitative Data in the Study of this compound

To elucidate the role of this compound in host-pathogen interactions, rigorous quantitative analysis is essential. The following table outlines key quantitative data that would need to be collected, drawing parallels from studies on other immunomodulatory nucleotides.

| Parameter | Description | Potential Experimental Approach(es) | Significance |

| This compound Concentration | Quantification of this compound levels in biological matrices (e.g., bacterial culture supernatants, infected host tissues, plasma). | LC-MS/MS | To determine if this compound is produced by pathogens or released from host cells during infection, and to establish a dose-response relationship. |

| Cytokine/Chemokine Profile | Measurement of pro-inflammatory and anti-inflammatory cytokines and chemokines in response to this compound stimulation. | ELISA, Multiplex Immunoassay | To characterize the type of immune response elicited by this compound. |

| Gene Expression Changes | Analysis of transcriptional changes in immune cells or infected tissues upon exposure to this compound. | qRT-PCR, RNA-Seq | To identify the specific signaling pathways and downstream effector genes regulated by this compound. |

| Receptor Binding Affinity | Determination of the binding kinetics of this compound to putative host receptors. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | To identify the direct cellular targets of this compound and quantify the strength of the interaction. |

| Pathogen Viability/Growth | Assessment of the effect of this compound on bacterial or viral replication. | Colony Forming Unit (CFU) assays, Plaque assays | To determine if this compound has direct antimicrobial activity or modulates host responses that impact pathogen clearance. |

| Host Cell Viability | Evaluation of the cytotoxic effects of this compound on host cells. | MTT assay, LDH assay | To assess the potential for this compound to induce cell death, which could contribute to its role as a DAMP. |

Experimental Protocols

Investigating the role of this compound requires a combination of synthetic, analytical, and immunological techniques. The following section provides detailed methodologies for key experiments.

Synthesis and Purification of this compound

Objective: To obtain pure this compound for use in in vitro and in vivo experiments.

Methodology: Solid-Phase Oligonucleotide Synthesis

-

Resin Preparation: Start with a solid support resin functionalized with the first nucleoside (Guanosine).

-

Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the guanosine on the resin using a mild acid wash (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Activate the next phosphoramidite (B1245037) monomer (Adenosine) and couple it to the 5'-hydroxyl group of the resin-bound guanosine.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

-

Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

Repeat Cycle: Repeat the deprotection, coupling, capping, and oxidation steps for the final adenosine monomer.

-

Cleavage and Deprotection: Cleave the completed trinucleotide from the solid support and remove all remaining protecting groups using a strong base (e.g., ammonium (B1175870) hydroxide).

-

Purification: Purify the crude this compound using high-performance liquid chromatography (HPLC) on a reverse-phase column.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and analytical HPLC.

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To develop a sensitive and specific method for quantifying this compound in complex biological matrices.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

For plasma or serum: Perform protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

For tissue homogenates: Homogenize the tissue in a suitable buffer, followed by protein precipitation.

-

For bacterial supernatants: Centrifuge to remove bacteria and filter the supernatant.

-

Incorporate an internal standard (e.g., a stable isotope-labeled version of this compound) at the beginning of the sample preparation to correct for matrix effects and variations in extraction efficiency.

-

-

Chromatographic Separation:

-

Use a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for oligonucleotide separation.

-

Develop a gradient elution method using a mobile phase system (e.g., an aqueous buffer with an ion-pairing agent and an organic modifier like acetonitrile).

-

-

Mass Spectrometry Detection:

-

Optimize the mass spectrometer parameters for the detection of this compound in negative ion mode using electrospray ionization (ESI).

-

Develop a Multiple Reaction Monitoring (MRM) method by selecting specific precursor-to-product ion transitions for both this compound and the internal standard to ensure high selectivity and sensitivity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of pure this compound spiked into a representative blank matrix.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 3: General experimental workflow for this compound quantification.

Future Directions and Therapeutic Implications

The study of this compound in host-pathogen interactions is in its infancy. Future research should focus on several key areas:

-

Identification of this compound Origin: Determining whether this compound is of bacterial or host origin during infection is a critical first step. This will involve screening various pathogenic bacteria for this compound synthesis and analyzing host cells and tissues for its release upon infection or damage.

-

Receptor Identification: Identifying the specific host receptor(s) for this compound is paramount to understanding its mechanism of action. This could involve screening assays with known PRRs or unbiased approaches to identify novel binding partners.

-

In Vivo Studies: Utilizing animal models of infection will be crucial to dissect the in vivo relevance of this compound signaling. This includes assessing the impact of administering exogenous this compound or inhibiting its putative signaling pathway on the course of infection.

-

Therapeutic Potential: If this compound is found to be a significant modulator of the immune response, it could represent a novel therapeutic target. For example, this compound analogs could be developed as adjuvants to enhance vaccine efficacy or as immunomodulatory drugs to treat inflammatory diseases.

Conclusion

While direct evidence for the role of this compound in host-pathogen interactions is currently scarce, its structural similarity to other immunologically active nucleotides suggests a high potential for its involvement in innate immunity. This technical guide provides a comprehensive framework for researchers and drug development professionals to begin exploring the enigmatic role of this linear trinucleotide. By leveraging established principles of nucleotide-mediated immunity and employing the detailed methodologies outlined herein, the scientific community can begin to unravel the functions of this compound and its potential as a novel player in the complex and dynamic interplay between hosts and pathogens. The journey to understanding this compound is just beginning, and it holds the promise of uncovering new fundamental insights into immune signaling and paving the way for innovative therapeutic strategies.

References

- 1. worthe-it.co.za [worthe-it.co.za]

- 2. m.youtube.com [m.youtube.com]

- 3. Application of a quantitative framework to improve the accuracy of a bacterial infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abundant Oligonucleotides Common to Most Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 6. Toll-like receptor 9, CpG DNA and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toll-like receptors (TLRs) in the trained immunity era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: hsa04620 [genome.jp]

- 9. LC/MS analysis of plasma samples from PPMI [protocols.io]

- 10. rsc.org [rsc.org]

- 11. sketchviz.com [sketchviz.com]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. Activation of Innate Immune Responses by a CpG Oligonucleotide Sequence Composed Entirely of Threose Nucleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Innate immune responses induced by CpG oligodeoxyribonucleotide stimulation of ovine blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation and Pharmacological Regulation of Inflammasomes [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Linkages of innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Secreted Bacterial Effectors That Inhibit Host Protein Synthesis Are Critical for Induction of the Innate Immune Response to Virulent Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How LA Flex Boosts Free Boiler Eligibility? [bmmagazine.co.uk]

- 20. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 22. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activation and regulation of the inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 25. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibitory effect of PPARγ on NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Second Messengers: An In-depth Technical Guide to the Evolutionary Conservation of (p)ppApp and Ap4A Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the evolutionary conservation of two key second messenger signaling systems: adenosine (B11128) 5'-triphosphate 3'-diphosphate ((p)ppApp) and diadenosine tetraphosphate (B8577671) (Ap4A). This document is intended for researchers, scientists, and drug development professionals interested in the fundamental roles of these signaling molecules in cellular physiology and their potential as therapeutic targets.

Introduction: The Expanding World of Nucleotide Second Messengers

Cellular signaling is orchestrated by a complex network of molecules, among which second messengers play a pivotal role in relaying and amplifying extracellular and intracellular signals. While cyclic nucleotides like cAMP and cGMP have been extensively studied, a growing body of research highlights the significance of other nucleotide-based second messengers. This guide focuses on two such molecules, (p)ppApp and Ap4A, exploring their synthesis, degradation, physiological functions, and the remarkable evolutionary conservation of their signaling pathways across different domains of life.

(p)ppApp , a collective term for pppApp (adenosine 5'-triphosphate 3'-diphosphate) and ppApp (adenosine 5'-diphosphate 3'-diphosphate), has emerged as a critical regulator of bacterial stress responses, often acting in concert with its well-known guanosine-based counterpart, (p)ppGpp.

Ap4A (diadenosine 5',5'''-P1,P4-tetraphosphate) is a dinucleoside polyphosphate implicated in a wide range of cellular processes in both prokaryotes and eukaryotes, including DNA replication, cell proliferation, and stress responses.[1]

Understanding the evolutionary conservation of these signaling pathways provides valuable insights into their fundamental importance and offers a framework for the development of novel therapeutic strategies targeting these pathways.

The (p)ppApp Signaling Cascade: A Key Player in Bacterial Adaptation

The (p)ppApp signaling pathway is primarily characterized in bacteria, where it plays a crucial role in adapting to various environmental stresses.

Synthesis and Degradation of (p)ppApp

The intracellular concentration of (p)ppApp is tightly regulated by the coordinated action of synthetases and hydrolases.

-

Synthesis: (p)ppApp is synthesized by members of the RelA/SpoT Homologue (RSH) superfamily of enzymes.[2][3] These enzymes catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of ATP or ADP to produce pppApp or ppApp, respectively. Some bacterial toxins, such as Tas1 from Pseudomonas aeruginosa, are potent (p)ppApp synthetases, capable of producing these molecules at a very high rate.[4][5]

-

Degradation: The hydrolysis of (p)ppApp is carried out by a recently discovered and broadly conserved family of enzymes known as adenosine 3'-pyrophosphohydrolase 1 (Aph1) .[6][7][8] These enzymes specifically hydrolyze (p)ppApp to ATP and ADP, thereby terminating the signal.

Quantitative Data on (p)ppApp Metabolism

The following table summarizes available kinetic parameters for key enzymes involved in (p)ppApp metabolism.

| Enzyme Family | Specific Enzyme | Organism | Substrate | Km | kcat (s-1) | Reference |

| RSH Synthetase | RSHMex | Methylobacterium extorquens | ATP | 3.0 ± 0.29 mM | - | [9][10] |

| GTP | 0.39 ± 0.01 mM | - | [9][10] | |||

| Tas1 | Pseudomonas aeruginosa | ATP/ADP | - | ~3000 | [4] | |

| (p)ppApp Hydrolase | Aph1 | Bacteroides caccae | ppApp | - | ~7.97 | [11] |

Note: Kinetic data for (p)ppApp synthesis and degradation is still an active area of research, and the values presented here are based on currently available literature. The kcat for Tas1 is an estimation based on its reported high activity.

Experimental Protocols for (p)ppApp Analysis

This protocol outlines a method for the detection of (p)ppApp in bacterial cells.[12][13][14]

Materials:

-

Bacterial cell culture

-

Formic acid

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

TLC developing chamber

-

1.5 M KH2PO4 (pH 3.4) developing solvent

-

UV lamp (254 nm) or phosphorimager (for radiolabeled nucleotides)

Procedure:

-

Sample Preparation:

-

Grow bacterial cells to the desired optical density.

-

Induce stress if required to stimulate (p)ppApp production.

-

Rapidly harvest cells and extract nucleotides by adding formic acid to a final concentration of 1 M.

-

Centrifuge to pellet cell debris.

-

-

TLC Plate Spotting:

-